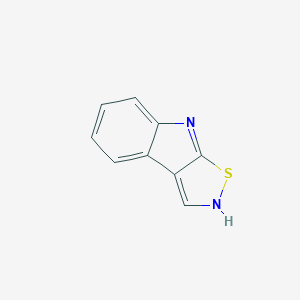

Brassilexin

説明

This compound is a natural product found in Sinapis arvensis and Brassica juncea with data available.

特性

IUPAC Name |

4H-[1,2]thiazolo[5,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2S/c1-2-4-8-6(3-1)7-5-10-12-9(7)11-8/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHMBEDDKDVIBQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)SN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90923097 | |

| Record name | 2H-[1,2]Thiazolo[5,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Brassilexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

119752-76-0 | |

| Record name | Brassilexin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119752-76-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brassilexin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119752760 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2H-[1,2]Thiazolo[5,4-b]indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90923097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Brassilexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 167 °C | |

| Record name | Brassilexin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthetic Pathway of Brassilexin in Brassica Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassilexin is a crucial sulfur-containing indole phytoalexin produced by plants of the Brassica genus in response to pathogen attack. Its potent antifungal and potential anticancer properties have made it a subject of significant interest in agronomy and pharmacology. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps from its precursor, L-tryptophan, to the final active molecule. The pathway involves the conversion of tryptophan to indole-3-acetaldoxime, followed by its transformation into the key intermediate brassinin, which then undergoes an oxidative cyclization to form this compound. This guide outlines the key enzymes involved, including cytochrome P450 monooxygenases, a myrosinase, a carbon-sulfur lyase, and an S-methyltransferase. While the complete quantitative kinetics of this pathway are still under active investigation, this document consolidates the current understanding of the biosynthetic steps and provides a foundation for further research and application.

Introduction

Phytoalexins are antimicrobial secondary metabolites synthesized by plants upon pathogen challenge. In Brassica species, a prominent class of phytoalexins are the indole alkaloids, with this compound being a key player in the defense response. The biosynthesis of this compound is an inducible pathway, activated by various biotic and abiotic elicitors. Understanding this pathway is critical for developing strategies to enhance disease resistance in crops and for the potential biotechnological production of this valuable compound for pharmaceutical applications.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound originates from the amino acid L-tryptophan and proceeds through several key intermediates. The pathway can be broadly divided into two major stages: the formation of the precursor brassinin and the subsequent conversion of brassinin to this compound.

From Tryptophan to Indole-3-acetaldoxime (IAOx)

The initial steps of the pathway involve the conversion of L-tryptophan to indole-3-acetaldoxime (IAOx). This conversion is catalyzed by cytochrome P450 monooxygenases of the CYP79B family, specifically CYP79B2 and CYP79B3 in Arabidopsis thaliana, with homologous enzymes present in Brassica species.

-

Enzyme: Cytochrome P450 monooxygenases (CYP79B2/CYP79B3)

-

Reaction: L-Tryptophan → Indole-3-acetaldoxime (IAOx)

-

Cofactors: NADPH, O₂

Formation of the Key Intermediate: Brassinin

The pathway from IAOx to brassinin involves a series of enzymatic reactions that introduce the characteristic dithiocarbamate group.

-

Formation of Indole Glucosinolate: IAOx is converted to indole-3-ylmethyl glucosinolate (indol-3-ylmethyl-GSL).

-

Hydrolysis by Myrosinase: Upon cellular damage or pathogen attack, the glucosinolate is hydrolyzed by a β-thioglucosidase known as myrosinase (e.g., BABG in Brassica rapa) to release an unstable aglycone.[1]

-

Formation of Indole-3-carbinyl-cysteine: The aglycone reacts with L-cysteine.

-

Carbon-Sulfur Lyase Activity: A carbon-sulfur lyase, identified as SUR1, acts on the indole-3-carbinyl-cysteine conjugate.[1]

-

S-methylation: The final step to brassinin is the S-methylation of the resulting dithiocarbamate, a reaction catalyzed by a dithiocarbamate S-methyltransferase (DTCMT).[1]

-

Key Intermediates: Indole-3-ylmethyl glucosinolate, Indole-3-carbinyl-cysteine

-

Key Enzymes: Myrosinase (e.g., BABG), Carbon-Sulfur Lyase (SUR1), Dithiocarbamate S-methyltransferase (DTCMT)[1]

-

Final Product of this Stage: Brassinin

Oxidative Cyclization to this compound

The final and defining step in this compound biosynthesis is the conversion of brassinin to this compound. This reaction is an intramolecular oxidative cyclization that forms the thiazole ring of this compound. This conversion is catalyzed by a specific cytochrome P450 monooxygenase.

-

Enzyme: Cytochrome P450 monooxygenase, likely from the CYP81F family (e.g., CYP81F2).

-

Reaction: Brassinin → this compound

-

Cofactors: NADPH, O₂

-

Mechanism: The enzyme catalyzes the oxidative cyclization of the dithiocarbamate moiety of brassinin, leading to the formation of the thiazole ring structure characteristic of this compound.

Data Presentation

A comprehensive search of the current scientific literature did not yield specific quantitative data for the kinetic parameters (Km, Vmax, kcat) of the enzymes involved in the this compound biosynthetic pathway. Similarly, precise in vivo concentrations of the pathway intermediates have not been extensively reported. This represents a significant knowledge gap and an area for future research.

Experimental Protocols

General Protocol for Heterologous Expression and Purification of Biosynthetic Enzymes (e.g., CYP81F2)

-

Gene Cloning: The coding sequence of the target enzyme (e.g., Brassica napus CYP81F2) would be amplified by PCR and cloned into an appropriate expression vector (e.g., pET series for E. coli or pYES-DEST52 for yeast).

-

Heterologous Expression: The expression vector would be transformed into a suitable host organism (E. coli strain BL21(DE3) or Saccharomyces cerevisiae). Protein expression would be induced under optimized conditions (e.g., IPTG for E. coli, galactose for yeast).

-

Cell Lysis: Cells would be harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM PMSF). Lysis would be achieved by sonication or high-pressure homogenization.

-

Purification: The recombinant protein, often with an affinity tag (e.g., His-tag), would be purified from the soluble fraction of the cell lysate using affinity chromatography (e.g., Ni-NTA resin). Further purification steps might include ion-exchange and size-exclusion chromatography.

General Protocol for in vitro Enzyme Assay of CYP81F2

-

Reaction Mixture: A typical reaction mixture would contain the purified CYP81F2 enzyme, the substrate brassinin (dissolved in a suitable solvent like DMSO), a source of reducing equivalents (NADPH), and a cytochrome P450 reductase in a buffered solution (e.g., 50 mM potassium phosphate buffer, pH 7.4).

-

Reaction Initiation and Incubation: The reaction would be initiated by the addition of NADPH and incubated at a controlled temperature (e.g., 30°C) for a defined period.

-

Reaction Termination and Product Extraction: The reaction would be stopped by the addition of an organic solvent (e.g., ethyl acetate). The product, this compound, would be extracted into the organic phase.

-

Analysis: The extracted product would be analyzed and quantified by High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. The identity of the product would be confirmed by comparison with an authentic standard of this compound.

General Protocol for Extraction and Quantification of this compound from Plant Tissue

-

Sample Preparation: Plant tissue (e.g., Brassica leaves) elicited with a pathogen or an abiotic elicitor would be frozen in liquid nitrogen and ground to a fine powder.

-

Extraction: The powdered tissue would be extracted with a suitable organic solvent, such as methanol or ethyl acetate.

-

Purification: The crude extract would be partitioned against water and further purified using solid-phase extraction (SPE) to remove interfering compounds.

-

Quantification: The purified extract would be analyzed by HPLC-MS/MS. Quantification would be achieved by comparing the peak area of the analyte to a standard curve generated with known concentrations of a this compound standard.

Visualization of the Biosynthetic Pathway

The following diagram illustrates the key steps in the biosynthetic pathway of this compound from L-tryptophan.

Caption: Biosynthetic pathway of this compound from L-tryptophan.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Brassica species has provided valuable insights into plant defense mechanisms. The pathway from tryptophan to the key intermediate brassinin is relatively well-characterized, and the final oxidative cyclization to this compound is attributed to a cytochrome P450 enzyme of the CYP81F family. However, a significant lack of quantitative data on enzyme kinetics and metabolite concentrations remains. Future research should focus on the detailed biochemical characterization of the pathway enzymes, including the determination of their kinetic parameters. Such data will be invaluable for metabolic engineering efforts aimed at enhancing disease resistance in Brassica crops and for the development of biotechnological systems for the sustainable production of this compound for potential pharmaceutical applications. Furthermore, a deeper understanding of the regulatory networks that control the expression of the biosynthetic genes will be crucial for manipulating this important defense pathway.

References

In-Depth Technical Guide: Isolation and Characterization of Brassilexin from Mustard Greens

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassilexin, a sulfur-containing indole phytoalexin found in cruciferous vegetables, has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the methodologies for the isolation, purification, and characterization of this compound from mustard greens (Brassica juncea). Furthermore, it delves into the current understanding of the signaling pathways modulated by this compound, offering insights for drug development professionals. This document synthesizes experimental protocols and quantitative data from various scientific sources to serve as a practical resource for researchers in the field.

Introduction

Phytoalexins are antimicrobial secondary metabolites produced by plants in response to pathogen attack or stress. This compound, first identified in Brassica juncea, is a prominent member of this class of compounds. Its unique chemical structure, featuring an isothiazole ring fused to an indole core, contributes to its biological activity. Preliminary studies have indicated that this compound possesses potent antifungal and anticancer properties, making it a promising candidate for further investigation in drug discovery and development. This guide aims to provide a detailed technical framework for the extraction, purification, and structural elucidation of this compound, as well as an exploration of its molecular mechanisms of action.

Isolation and Purification of this compound

The isolation of this compound from mustard greens involves a multi-step process encompassing extraction, solvent partitioning, and chromatographic purification. The following protocol is a synthesized methodology based on established procedures for phytoalexin extraction from Brassica species.

Experimental Protocol: Extraction and Preliminary Purification

-

Plant Material and Elicitation (Optional but Recommended):

-

Fresh mustard greens (Brassica juncea) are harvested. To potentially increase the yield of this compound, the plant material can be subjected to elicitation. This can be achieved by exposing the leaves to abiotic stressors such as a solution of copper sulfate (CuSO₄) or by mechanical wounding and incubation in a dark, humid environment for 48-72 hours.

-

-

Extraction:

-

The plant material is homogenized in a blender with methanol (MeOH) at a ratio of 1:5 (w/v).

-

The resulting slurry is stirred at room temperature for 24 hours in the dark.

-

The mixture is then filtered through cheesecloth and subsequently through Whatman No. 1 filter paper. The residue is re-extracted with methanol, and the filtrates are combined.

-

The combined methanol extract is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to yield a crude aqueous extract.

-

-

Solvent Partitioning:

-

The aqueous extract is partitioned successively against n-hexane to remove nonpolar compounds like lipids and chlorophyll. The hexane fractions are discarded.

-

The remaining aqueous phase is then partitioned against ethyl acetate (EtOAc). The ethyl acetate fractions, which will contain this compound, are collected and combined.

-

The combined ethyl acetate extract is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated in vacuo to yield a crude this compound-enriched fraction.

-

Experimental Protocol: Chromatographic Purification

-

Silica Gel Column Chromatography:

-

The crude ethyl acetate fraction is subjected to silica gel column chromatography.

-

The column is packed with silica gel (60-120 mesh) in a nonpolar solvent such as n-hexane.

-

The sample is loaded onto the column and eluted with a gradient of increasing polarity, typically starting with n-hexane and gradually introducing ethyl acetate (e.g., 100:0 to 0:100 v/v).

-

Fractions are collected and monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 7:3 v/v) and visualized under UV light (254 nm). Fractions containing the compound of interest are pooled and concentrated.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

-

A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile in water, often with a small percentage of formic acid (e.g., 0.1%) to improve peak shape.

-

The elution profile is monitored using a UV detector, typically at a wavelength of 254 nm.

-

The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the purified compound.

-

Quantitative Data

| Parameter | Value/Range | Source |

| Elicitor | Copper Sulfate (CuSO₄) | General Phytoalexin Elicitation Protocols |

| Extraction Solvent | Methanol | [1] |

| Purification Method | Silica Gel Chromatography, RP-HPLC | [2] |

| Expected Purity | >95% (post-HPLC) | Standard expectation for purified compounds |

Characterization of this compound

The structural elucidation of the purified compound is crucial to confirm its identity as this compound. This is achieved through a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) using a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

2D NMR experiments, including COSY, HSQC, and HMBC, are performed to establish the connectivity of protons and carbons and to fully assign the structure.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI), is used to determine the accurate mass and elemental composition of the molecule.

-

Electron ionization mass spectrometry (EI-MS) can be used to obtain fragmentation patterns, which provide valuable information about the structure of the molecule.

-

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

Table 1: ¹H and ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 2 | 152.1 | - |

| 3a | 129.8 | - |

| 4 | 121.5 | 7.55 (d, J = 8.0) |

| 5 | 122.9 | 7.30 (t, J = 7.6) |

| 6 | 120.4 | 7.25 (t, J = 7.6) |

| 7 | 111.9 | 7.85 (d, J = 8.0) |

| 7a | 136.5 | - |

| 8 (indole N-H) | - | 8.50 (br s) |

| 9 (thiazole C-H) | 145.2 | 8.80 (s) |

Note: Specific chemical shifts may vary slightly depending on the solvent and instrument used.

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | m/z (calculated) | m/z (observed) |

| HR-ESI-MS | [M+H]⁺ | 203.0379 | 203.0375 |

| EI-MS (Major Fragments) | M⁺ | 202 | 202 |

| [M-HCN]⁺ | 175 | 175 | |

| [M-S]⁺ | 170 | 170 |

Biological Activity and Signaling Pathways

While direct experimental evidence for this compound's effect on specific mammalian signaling pathways is still emerging, studies on structurally related indole phytoalexins, such as brassinin and arvelexin, provide strong indications of its potential mechanisms of action, particularly in the context of cancer. These compounds have been shown to induce apoptosis and modulate key signaling cascades involved in cell proliferation, survival, and inflammation.

Apoptosis Induction

Brassinin, a precursor of this compound, has been demonstrated to induce apoptosis in various cancer cell lines. This process is often mediated by the intrinsic mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.

Modulation of Signaling Pathways

Based on the activity of related compounds, this compound is hypothesized to modulate the following key signaling pathways:

-

Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK pathway is crucial in regulating cell growth, differentiation, and apoptosis. Indole phytoalexins have been shown to activate the pro-apoptotic JNK and p38 MAPK pathways while inhibiting the pro-survival ERK pathway in cancer cells.

-

Nuclear Factor-kappa B (NF-κB) Pathway: NF-κB is a transcription factor that plays a central role in inflammation and cell survival. Arvelexin, another indole phytoalexin, has been shown to inhibit the activation of NF-κB by preventing the degradation of its inhibitor, IκBα, thereby suppressing the expression of pro-inflammatory and anti-apoptotic genes[3][4].

-

PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell proliferation, growth, and survival. Inhibition of this pathway is a key strategy in cancer therapy. Some indole-containing compounds have been shown to downregulate the activity of Akt and mTOR, leading to cell cycle arrest and apoptosis.

Visualizations

Experimental Workflow

Caption: Workflow for the isolation and purification of this compound.

Hypothesized MAPK Signaling Pathway Modulation by this compound

Caption: Hypothesized modulation of the MAPK pathway by this compound.

Hypothesized NF-κB Signaling Pathway Inhibition by this compound

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Conclusion

This technical guide outlines a comprehensive approach to the isolation, characterization, and mechanistic study of this compound from mustard greens. The provided protocols offer a solid foundation for researchers to obtain this promising phytoalexin in a pure form for further biological evaluation. The exploration of its effects on key signaling pathways, such as MAPK and NF-κB, highlights its potential as a lead compound for the development of novel anticancer and anti-inflammatory agents. Further research is warranted to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Item - 1H-NMR and 13C-NMR chemical shift data of compounds 1 and 6 (δ in ppm, J in Hz). - Public Library of Science - Figshare [plos.figshare.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family in response to pathogen attack. As a key component of the plant's innate immune system, this compound exhibits significant antimicrobial activity against a range of plant pathogens. This technical guide provides a comprehensive overview of the primary biological activities of this compound, focusing on its antifungal properties, mechanisms of action, and the associated plant defense signaling pathways.

Antifungal Activity of this compound

This compound has demonstrated notable inhibitory effects against several economically important plant pathogenic fungi. Its activity is often characterized by the inhibition of fungal growth and development.

Quantitative Data on Antifungal Efficacy

The following table summarizes the available quantitative data on the biological activity of this compound against various plant pathogens.

| Target Organism | Parameter | Value | Reference |

| Alternaria brassicicola | Ki (Cyclobrassinin Hydrolase Inhibition) | 32 ± 9 μM | [1] |

| Leptosphaeria maculans | Antifungal Activity | Reported, but specific MIC/IC50 values not consistently available in reviewed literature. This fungus can detoxify this compound. | [2][3] |

| Sclerotinia sclerotiorum | Antifungal Activity | Reported as strongly antifungal; however, specific MIC/IC50 values are not detailed in the reviewed literature. This fungus detoxifies this compound via glucosylation. | |

| Rhizoctonia solani | Antifungal Activity | Mentioned as a target, but quantitative data is not readily available in the reviewed literature. |

Mechanisms of Action

The primary antifungal mechanism of this compound identified to date is the inhibition of critical fungal enzymes. This targeted action disrupts the pathogen's ability to overcome host defenses.

Inhibition of Fungal Enzymes

A key target of this compound is cyclobrassinin hydrolase, an enzyme produced by the fungal pathogen Alternaria brassicicola. This enzyme is crucial for the detoxification of the phytoalexin cyclobrassinin, another defense compound produced by brassica plants. This compound acts as a noncompetitive inhibitor of this enzyme, effectively preventing the pathogen from neutralizing a component of the plant's chemical defense arsenal.[1] The inhibition constant (Ki) of 32 ± 9 μM indicates a strong inhibitory effect.[1]

Pathogen Detoxification Mechanisms

Notably, some fungal pathogens have evolved mechanisms to counteract the toxic effects of this compound. For instance, the blackleg fungus, Leptosphaeria maculans, is capable of detoxifying this compound.[2][3] The proposed detoxification pathway involves a reductive bioconversion of this compound to 3-aminomethyleneindole-2-thione, which is then further metabolized. Similarly, Sclerotinia sclerotiorum, the causal agent of white mold, detoxifies this compound through glucosylation, rendering it non-toxic. The presence of these detoxification pathways in successful pathogens underscores the importance of this compound as a plant defense compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's biological activities.

Antifungal Bioassay: Radial Growth Inhibition (Poisoned Food Technique)

This method is commonly used to assess the in vitro antifungal activity of compounds like this compound against mycelial fungi.

-

Medium Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Allow the medium to cool to approximately 45-50°C.

-

Incorporation of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations. An equivalent volume of the solvent should be added to the control plates.

-

Pouring Plates: Pour the PDA amended with this compound (and control plates) into sterile Petri dishes and allow them to solidify.

-

Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing margin of a young fungal culture onto the center of each agar plate.

-

Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

-

Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the dish.

-

Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Percentage Inhibition = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control plates, and T is the average diameter of the fungal colony in the treated plates.

Enzyme Inhibition Assay: Cyclobrassinin Hydrolase Activity

This protocol describes the determination of the inhibitory effect of this compound on cyclobrassinin hydrolase activity.

-

Enzyme Extraction: Culture the fungus (Alternaria brassicicola) in a suitable liquid medium. Harvest the mycelia and extract the crude enzyme solution. The enzyme can be further purified using chromatographic techniques.

-

Assay Mixture: Prepare a reaction mixture containing a suitable buffer, the substrate (cyclobrassinin), and the enzyme extract.

-

Inhibitor Addition: Add varying concentrations of this compound (dissolved in a suitable solvent) to the reaction mixture. A control reaction without the inhibitor should be run in parallel.

-

Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme activity.

-

Reaction Termination and Analysis: Stop the reaction at specific time points and analyze the concentration of the substrate and/or the product using methods such as High-Performance Liquid Chromatography (HPLC).

-

Kinetic Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk or other kinetic plots to determine the type of inhibition and the inhibition constant (Ki).

Signaling Pathways

The production of phytoalexins like this compound is tightly regulated by a complex network of signaling pathways that are activated upon pathogen recognition. While the specific signaling cascade for this compound is not fully elucidated, the pathways controlling the biosynthesis of the related indole phytoalexin, camalexin, in the model plant Arabidopsis thaliana provide a valuable framework.

Proposed Signaling Pathway for this compound Induction

Based on the knowledge of camalexin signaling, the induction of this compound biosynthesis in Brassica species likely involves the following components:

-

Pathogen Recognition: The plant recognizes Pathogen-Associated Molecular Patterns (PAMPs) or effector proteins from the invading pathogen.

-

Activation of Kinase Cascades: This recognition triggers a phosphorylation cascade, including Mitogen-Activated Protein Kinases (MAPKs).

-

Hormonal Signaling: The signaling pathways of key defense hormones, namely salicylic acid (SA) and jasmonic acid (JA), are activated and interact to fine-tune the defense response.

-

Transcriptional Regulation: Transcription factors are activated, leading to the upregulation of genes encoding the biosynthetic enzymes for this compound.

-

Downstream Defense Responses: The accumulation of this compound contributes to the overall defense response, which also includes the induction of Pathogenesis-Related (PR) proteins.

References

- 1. The phytoalexins this compound and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and antifungal activity of inhibitors of this compound detoxification in the plant pathogenic fungus Leptosphaeria maculans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The role of Brassilexin in the plant defense response mechanism.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Brassilexin is a sulfur-containing indole phytoalexin synthesized by plants of the Brassicaceae family, such as Brassica juncea (mustard), in response to pathogen attack. As a key component of the plant's induced defense system, this compound exhibits potent antifungal activity against a range of necrotrophic and hemibiotrophic fungal pathogens. Its biosynthesis originates from the amino acid tryptophan and involves a series of enzymatic steps catalyzed primarily by cytochrome P450 monooxygenases. The induction of this compound synthesis is tightly regulated by complex signaling networks, primarily involving the jasmonic acid pathway, which is activated upon pathogen recognition. Fungi, in turn, have evolved specific detoxification mechanisms to overcome this chemical defense, highlighting a dynamic co-evolutionary arms race. This document provides a technical overview of the chemical properties, biosynthesis, regulatory signaling, and mechanism of action of this compound, along with detailed experimental protocols for its study.

Chemical and Physical Properties of this compound

This compound (IUPAC name: 8H-[1][2]thiazolo[5,4-b]indole) is a heterocyclic aromatic compound. Its structure consists of an indole ring fused with an isothiazole ring. This unique sulfur- and nitrogen-containing scaffold is critical for its biological activity.

| Property | Value | Reference |

| Chemical Formula | C₉H₆N₂S | [1][3] |

| Molecular Weight | 174.22 g/mol | [1][3] |

| Monoisotopic Mass | 174.02516 Da | [3] |

| Class | Phytoalexin, Indole Alkaloid | [1] |

| Appearance | (Not specified in results) | |

| Solubility | (Not specified in results, likely soluble in organic solvents like methanol/ethanol) |

Role in the Plant Defense Response

This compound is a phytoalexin, a class of low molecular weight antimicrobial compounds that are synthesized de novo and accumulate in plants following exposure to biotic or abiotic stress.[4][5] Its primary role is to inhibit the growth and proliferation of invading pathogens, particularly necrotrophic fungi that feed on dead host tissue. The accumulation of this compound at the site of infection creates a toxic environment that restricts fungal colonization.[4]

Plants that are engineered or bred to accumulate higher concentrations of this compound have been suggested to display enhanced resistance to fungal pathogens like Alternaria brassicicola.[6] This underscores its direct contribution to the plant's defensive capabilities.

Biosynthesis and Signaling Pathways

Putative Biosynthesis Pathway of this compound

While the complete biosynthetic pathway for this compound has not been definitively elucidated in Brassica species, extensive research on the closely related phytoalexin, camalexin, in the model plant Arabidopsis thaliana provides a robust blueprint. It is widely accepted that this compound biosynthesis follows a similar pathway, originating from tryptophan and catalyzed by homologous enzymes.[1][7][8]

The key enzymatic steps are:

-

Tryptophan to Indole-3-acetaldoxime (IAOx): This initial conversion is catalyzed by cytochrome P450 enzymes, specifically CYP79B2 and CYP79B3 .[1][2]

-

IAOx to Indole-3-acetonitrile (IAN): The dehydration of IAOx to form IAN is a critical step, catalyzed by another cytochrome P450, CYP71A13 .[1][2][9]

-

Formation of the Thiazole Ring: The final steps involve the incorporation of a sulfur atom, likely derived from cysteine, and subsequent cyclization to form the characteristic isothiazole ring of this compound. In the camalexin pathway, the enzyme CYP71B15 (PAD3) is essential for these final conversions.[2][8][9] Homologs of PAD3 in Brassica are presumed to fulfill this role for this compound synthesis.

Regulatory Signaling Pathway

The induction of this compound biosynthesis is a tightly controlled process initiated by the plant's recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This recognition triggers a downstream signaling cascade.

-

MAP Kinase Cascade: Mitogen-activated protein (MAP) kinase cascades are central to plant immunity signaling. Pathogen recognition leads to the phosphorylation and activation of a series of kinases (MAPKKK -> MAPKK -> MAPK), such as MPK3 and MPK6 in Arabidopsis.[4]

-

Hormonal Regulation: The phytohormone Jasmonic Acid (JA) is a key regulator of defense against necrotrophic fungi.[4][10] The activated MAPK cascade stimulates JA biosynthesis. JA signaling then leads to the degradation of JAZ repressor proteins, liberating transcription factors.

-

Transcriptional Activation: Transcription factors (e.g., WRKY family) are activated, which then bind to the promoter regions of the this compound biosynthetic genes (e.g., CYP79B2, CYP71A13, PAD3 homologs), leading to their coordinated expression and the subsequent production of this compound.[9] While salicylic acid (SA) is another crucial defense hormone, it often acts antagonistically to the JA pathway, though synergistic interactions can occur at low concentrations.[6][10][11]

Mechanism of Action and Fungal Counter-Defense

Antifungal Mechanism of Action

This compound exerts its antifungal effects through multiple mechanisms, with enzyme inhibition being a well-characterized example. It acts as a potent noncompetitive inhibitor of cyclobrassinin hydrolase (CH) , an enzyme produced by the fungus Alternaria brassicicola to detoxify other host phytoalexins.[6][12] By inhibiting this detoxification enzyme, this compound not only exerts its own toxicity but also potentiates the effects of other defense compounds produced by the plant.

Fungal Detoxification Pathways

Successful pathogens have evolved sophisticated biochemical pathways to neutralize phytoalexins like this compound.

-

Detoxification by Leptosphaeria maculans : This pathogen detoxifies this compound through a multi-step process involving reduction of the isothiazole ring, followed by hydrolysis and oxidation to produce the more water-soluble and non-toxic 3-formylindolyl-2-sulfonic acid.[2][13]

-

Detoxification by Sclerotinia sclerotiorum : This broad host-range pathogen utilizes a different strategy, detoxifying this compound via glucosylation.[6] It attaches a glucose molecule to the indole nitrogen, forming 1-β-D-glucopyranosylthis compound, a conjugate that lacks antifungal activity.[6]

Quantitative Data on Biological Activity

| Parameter | Fungus / Enzyme | Value | Reference |

| Inhibition Constant (Kᵢ) | Alternaria brassicicola (Cyclobrassinin Hydrolase) | 32 ± 9 µM | [6][12] |

| Qualitative Activity | Leptosphaeria maculans | Described as one of the "most potent antifungal phytoalexins". | [2] |

| Qualitative Activity | Sclerotinia sclerotiorum | Described as "strongly antifungal". | [6] |

Experimental Protocols

Protocol for Elicitation and Extraction of this compound

This protocol describes the induction of this compound in plant tissue and its subsequent extraction for analysis.

-

Plant Material and Elicitation:

-

Grow Brassica seedlings (e.g., B. juncea) under controlled conditions (e.g., 16h light/8h dark, 22°C).

-

Prepare an elicitor solution, such as a spore suspension of a relevant fungus (e.g., Alternaria brassicicola, 10⁵ spores/mL) or an abiotic elicitor like silver nitrate (AgNO₃, 5 mM).

-

Spray-inoculate the leaves of 4-week-old plants until runoff. Use a mock solution (e.g., water with 0.01% Tween-20) for control plants.

-

Harvest leaf tissue at various time points post-elicitation (e.g., 24, 48, 72 hours), flash-freeze in liquid nitrogen, and store at -80°C.

-

-

Extraction:

-

Grind ~200 mg of frozen tissue to a fine powder in liquid nitrogen using a mortar and pestle.

-

Transfer the powder to a 2 mL microcentrifuge tube.

-

Add 1.5 mL of 80% methanol (HPLC grade).

-

Vortex vigorously for 1 minute.

-

Sonicate the sample in a water bath for 15 minutes.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial.

-

Protocol for HPLC Quantification of this compound

This protocol provides a method for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC).

-

Instrumentation and Columns:

-

HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) and a fluorescence detector.

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

-

Chromatographic Conditions:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Gradient:

-

0-2 min: 5% B

-

2-20 min: Linear gradient from 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: Linear gradient from 95% to 5% B

-

26-30 min: 5% B (re-equilibration)

-

-

Detection:

-

DAD: Monitor at ~310 nm.

-

Fluorescence: Excitation at ~315 nm, Emission at ~385 nm (for higher sensitivity).

-

-

-

Quantification:

-

Prepare a standard curve using a pure this compound standard of known concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

-

Integrate the peak area corresponding to the retention time of this compound in both standards and samples.

-

Calculate the concentration in the plant extracts based on the standard curve and express the result as µg/g fresh weight.

-

Protocol for In Vitro Antifungal Bioassay (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.

-

Fungal Culture and Spore Suspension:

-

Grow the fungal pathogen (e.g., L. maculans) on Potato Dextrose Agar (PDA) for 7-10 days until sporulation.

-

Flood the plate with sterile water containing 0.01% Tween-20 and gently scrape the surface to release conidia.

-

Filter the suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

-

-

MIC Assay (Broth Microdilution):

-

Use a sterile 96-well microtiter plate.

-

Prepare a stock solution of pure this compound in DMSO.

-

In the wells, perform a two-fold serial dilution of this compound in liquid medium (e.g., Potato Dextrose Broth) to achieve a range of final concentrations (e.g., 200 µM down to 0.1 µM). Ensure the final DMSO concentration is ≤1% in all wells.

-

Add 10 µL of the prepared spore suspension to each well.

-

Include a positive control (medium + spores, no this compound) and a negative control (medium only).

-

Incubate the plate at 25°C for 48-72 hours in the dark.

-

-

Data Analysis:

-

Determine the MIC visually as the lowest concentration of this compound that causes complete inhibition of visible fungal growth compared to the positive control.

-

Alternatively, measure the optical density (OD) at 600 nm using a microplate reader. The MIC can be defined as the concentration that inhibits growth by ≥90% (MIC₉₀).

-

Conclusion and Future Directions

This compound is a potent and pivotal phytoalexin in the defense arsenal of Brassica plants. Its biosynthesis via the tryptophan pathway and regulation by the jasmonic acid signaling cascade represent a classic and effective plant immune response. The ability of successful pathogens to detoxify this compound highlights the ongoing evolutionary pressure that shapes host-pathogen interactions. For researchers and drug development professionals, understanding these pathways offers opportunities to develop novel, durable disease resistance strategies. Future research should focus on definitively characterizing the this compound-specific biosynthetic genes in crop species, identifying the key transcription factors that regulate its production, and exploring methods to prime or enhance its accumulation in the field as a bio-friendly alternative to synthetic fungicides.

References

- 1. Design, synthesis, and antifungal activity of inhibitors of this compound detoxification in the plant pathogenic fungus Leptosphaeria maculans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. A convenient synthesis of the cruciferous phytoalexins brassicanal A and this compound by mimicry of a fungal detoxification pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Identifying the chromosomes of the A- and C-genome diploid Brassica species B. rapa (syn. campestris) and B. oleracea in their amphidiploid B. napus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Metabolism of crucifer phytoalexins in Sclerotinia sclerotiorum: detoxification of strongly antifungal compounds involves glucosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Arabidopsis Cytochrome P450 Monooxygenase 71A13 Catalyzes the Conversion of Indole-3-Acetaldoxime in Camalexin Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of Transcription by Transcription Factors - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Sclerotinia sclerotiorum Response to Long Exposure to Glucosinolate Hydrolysis Products by Transcriptomic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation by transcription factors in bacteria: beyond description - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sclerotinia sclerotiorum Response to Long Exposure to Glucosinolate Hydrolysis Products by Transcriptomic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Brassilexin: Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassilexin, a sulfur-containing indole phytoalexin, stands as a significant subject of interest in the fields of phytopathology and medicinal chemistry. Produced by plants of the Brassicaceae family in response to pathogenic attacks, this molecule exhibits potent antifungal properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and biological activity of this compound. Detailed experimental protocols for its synthesis and the evaluation of its antifungal efficacy are presented. Furthermore, this document elucidates its known mechanism of action, including its interaction with fungal enzymes and potential signaling pathways, supported by quantitative data and visual diagrams to facilitate a deeper understanding for research and development applications.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 8H-isothiazolo[5,4-b]indole. Its structure features a fused indole and isothiazole heterocyclic ring system.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₆N₂S | [1] |

| Molecular Weight | 174.22 g/mol | [1] |

| Physical Description | Powder | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO | [2] |

| Storage Conditions | 2-8°C, Protected from air and light | [2] |

Synthesis of this compound

The synthesis of this compound (8H-isothiazolo[5,4-b]indole) can be achieved through various synthetic routes. One common approach involves the construction of the isothiazole ring onto an indole precursor. The following is a generalized protocol based on the synthesis of related isothiazole derivatives.

Experimental Protocol: Synthesis of 8H-isothiazolo[5,4-b]indole

Materials:

-

Indole-3-acetonitrile

-

Sulfur monochloride (S₂Cl₂) or an equivalent sulfurizing agent

-

An appropriate solvent (e.g., chlorinated solvent, DMF)

-

Base (e.g., triethylamine, pyridine)

-

Standard laboratory glassware and purification apparatus (chromatography)

Procedure:

-

Thiolation of Indole Precursor: An appropriately substituted indole derivative, such as indole-3-acetonitrile, is used as the starting material. The indole nitrogen is typically protected.

-

Cyclization: The thiolated intermediate is then reacted with a cyclizing agent that provides the remaining nitrogen and sulfur atoms of the isothiazole ring. This can often be achieved using reagents like chlorocarbonylsulfenyl chloride or by reacting with a source of ammonia and sulfur.

-

Oxidation (if necessary): Depending on the specific route, an oxidation step may be required to form the isothiazole ring.

-

Deprotection and Purification: The protecting group on the indole nitrogen is removed, and the final product, this compound, is purified using techniques such as column chromatography.

Note: This is a generalized procedure. Specific reaction conditions, including stoichiometry, temperature, and reaction times, would need to be optimized based on the chosen synthetic strategy.

Biological Activity and Mechanism of Action

This compound is primarily recognized for its antifungal activity against a range of plant pathogenic fungi.

Antifungal Spectrum and Potency

Table 2: Antifungal Activity of this compound

| Fungal Species | Activity Metric | Value | Reference |

| Alternaria brassicicola | Kᵢ (inhibition of cyclobrassinin hydrolase) | 32 ± 9 µM | [3] |

Note: Comprehensive MIC (Minimum Inhibitory Concentration) or IC50 (half-maximal inhibitory concentration) values for this compound against a broad range of fungi are not extensively documented in the readily available literature.

Mechanism of Action

The precise and complete mechanism of this compound's antifungal action is an area of ongoing research. However, current evidence points towards a multi-faceted mode of action.

One identified mechanism involves the inhibition of fungal enzymes. Specifically, this compound has been shown to be a noncompetitive inhibitor of cyclobrassinin hydrolase in Alternaria brassicicola, an enzyme this pathogenic fungus uses to detoxify other phytoalexins.[3] By inhibiting this enzyme, this compound can potentiate the plant's natural defenses.

While direct interaction with the fungal cell wall or membrane, or interference with ergosterol biosynthesis are common antifungal mechanisms, specific studies detailing this compound's role in these processes are not yet available. It is plausible that, like other phytoalexins, this compound could disrupt membrane integrity or interfere with key cellular processes in susceptible fungi.

Fungal Detoxification Pathway

Some fungal pathogens, such as Leptosphaeria maculans, have evolved detoxification pathways to overcome the effects of this compound. The primary detoxification step in this fungus involves the reductive bioconversion of this compound to 3-aminomethyleneindole-2-thione.[4] This is followed by hydrolysis and oxidation to a more water-soluble and less toxic metabolite.[4] Understanding these detoxification mechanisms is crucial for developing strategies to enhance the efficacy of this compound or its derivatives.

Experimental Protocols for Biological Assays

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Materials:

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Fungal isolates to be tested

-

Appropriate sterile liquid growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Fungal cultures are grown on a suitable agar medium. The inoculum is prepared by suspending fungal spores or yeast cells in sterile saline and adjusting the concentration to a standard density (e.g., using a spectrophotometer to achieve a specific optical density, which corresponds to a known cell concentration).

-

Serial Dilution: A serial two-fold dilution of the this compound stock solution is prepared in the microtiter plate using the growth medium. This creates a range of concentrations to be tested.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized fungal suspension.

-

Controls: Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only).

-

Incubation: The plates are incubated at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (typically 24-72 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the positive control. This can be assessed visually or by measuring the optical density with a microplate reader.

Conclusion and Future Perspectives

This compound represents a promising natural product with significant antifungal activity. Its unique chemical structure and biological properties make it a valuable lead compound for the development of novel antifungal agents, particularly in the agricultural sector. Further research is warranted to fully elucidate its mechanism of action, expand the understanding of its antifungal spectrum through comprehensive MIC/IC50 studies, and optimize its synthesis for potential commercial applications. The exploration of synthetic derivatives of this compound may also lead to compounds with enhanced potency, broader spectrum of activity, and improved stability.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. This compound | 119752-76-0 - Coompo [coompo.com]

- 3. The phytoalexins this compound and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Early Research of Brassilexin as a Phytoalexin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Brassilexin, a sulfur-containing indole phytoalexin, represents a key component of the innate immune system in cruciferous plants. Its discovery in the late 1980s opened a new avenue of research into plant defense mechanisms and the potential for developing novel antifungal agents. This technical guide provides a comprehensive overview of the discovery, early research, and biological activity of this compound, with a focus on its structure, biosynthesis, antifungal properties, and the signaling pathways that govern its production. Detailed experimental methodologies, quantitative data, and pathway visualizations are presented to serve as a valuable resource for researchers in plant science, phytopathology, and drug development.

Discovery and Structure Elucidation

This compound was first isolated from the leaves of brown mustard (Brassica juncea L.) after being challenged with the fungal pathogen Leptosphaeria maculans. The structure of this novel phytoalexin was elucidated using a combination of spectroscopic techniques, including Ultraviolet (UV) and Infrared (IR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR)[1].

Isolation and Purification

Experimental Workflow for Phytoalexin Extraction

Structural Characterization

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Findings |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula determined to be C₉H₆N₂S. |

| ¹H NMR | Revealed the presence of aromatic protons consistent with an indole ring system. |

| ¹³C NMR | Confirmed the carbon skeleton, including the isothiazole and indole moieties. |

| UV Spectroscopy | Showed absorption maxima characteristic of an indole chromophore. |

| IR Spectroscopy | Indicated the presence of N-H and C=N functional groups. |

Biosynthesis of this compound

Early research into the biosynthesis of this compound established that it is derived from the amino acid L-tryptophan. Feeding experiments with isotopically labeled precursors demonstrated that brassinin and cyclobrassinin are key intermediates in the biosynthetic pathway leading to this compound.

Biosynthetic Pathway of this compound

Antifungal Activity of this compound

This compound exhibits significant antifungal activity against a range of plant pathogenic fungi. Its primary mode of action is believed to be the inhibition of fungal enzymes, thereby disrupting essential metabolic processes.

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been quantified against several important plant pathogens. The Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC₅₀) are common measures of antifungal activity.

Table 2: Antifungal Activity of this compound against Phytopathogenic Fungi

| Fungal Species | Disease | Antifungal Metric | Value (µg/mL) | Reference |

| Leptosphaeria maculans | Blackleg of crucifers | - | - | [2][3] |

| Alternaria brassicicola | Black spot of crucifers | Ki (against cyclobrassinin hydrolase) | 32 ± 9 µM | [4] |

| Sclerotinia sclerotiorum | White mold | - | - | [5] |

| Botrytis cinerea | Gray mold | - | - | [6][7] |

Note: Comprehensive MIC/EC₅₀ values for this compound against a wide range of phytopathogens are not extensively reported in the early literature. The provided Ki value indicates potent enzyme inhibition.

Mechanism of Antifungal Action

One of the key mechanisms of this compound's antifungal action is the inhibition of detoxification enzymes produced by fungal pathogens. For instance, this compound is a potent noncompetitive inhibitor of cyclobrassinin hydrolase, an enzyme used by Alternaria brassicicola to detoxify the phytoalexin cyclobrassinin[4]. By inhibiting this enzyme, this compound potentiates the plant's own defense response. The direct effects of this compound on fungal cell integrity and metabolism are areas of ongoing research, with some studies suggesting that indole-containing phytoalexins may disrupt fungal membranes[8][9].

Mechanism of Fungal Inhibition

Signaling Pathways for this compound Induction

The production of this compound in Brassica species is a tightly regulated process initiated by the recognition of pathogen-associated molecular patterns (PAMPs). This recognition triggers a complex signaling cascade that ultimately leads to the activation of this compound biosynthetic genes. While the specific pathway for this compound is still being fully elucidated, research on the analogous phytoalexin, camalexin, in the model plant Arabidopsis thaliana provides a valuable framework.

This signaling cascade typically involves:

-

PAMP Recognition: Receptors on the plant cell surface recognize conserved molecules from pathogens.

-

MAP Kinase (MAPK) Cascade: A phosphorylation cascade that amplifies the initial signal.

-

Transcription Factor Activation: MAPK signaling leads to the activation of transcription factors, such as those from the WRKY family.

-

Gene Expression: Activated transcription factors bind to the promoters of phytoalexin biosynthetic genes, initiating their transcription and subsequent production of the defense compound.

PAMP-Triggered Immunity Leading to Phytoalexin Production

Detailed Experimental Methodologies

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal compound.

Protocol:

-

Fungal Inoculum Preparation:

-

Culture the fungal pathogen on an appropriate solid medium (e.g., Potato Dextrose Agar) until sporulation.

-

Harvest spores by flooding the plate with sterile distilled water or a suitable buffer and gently scraping the surface.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a standardized level (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

-

-

Preparation of this compound Stock and Dilutions:

-

Dissolve this compound in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using a suitable liquid medium (e.g., Potato Dextrose Broth).

-

-

Inoculation and Incubation:

-

Add the standardized fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include positive (inoculum with no this compound) and negative (medium only) controls.

-

Incubate the plates at an appropriate temperature (e.g., 25°C) for a specified period (e.g., 48-72 hours).

-

-

Determination of MIC:

-

Visually assess fungal growth in each well. The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

-

Alternatively, fungal growth can be quantified by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

-

Chemical Synthesis of this compound

A convenient synthesis of this compound can be achieved through a multi-step process. One reported method involves the mimicry of a fungal detoxification pathway[10].

Synthetic Workflow

Conclusion and Future Directions

The discovery of this compound marked a significant advancement in our understanding of plant chemical defenses. Early research established its structure, biosynthetic pathway, and potent antifungal activity. This foundational knowledge has paved the way for further investigations into its precise mechanism of action, the intricate signaling networks that control its production, and its potential applications in agriculture and medicine. Future research should focus on elucidating the complete signaling cascade for this compound induction in Brassica species, identifying its direct molecular targets in fungal pathogens, and exploring strategies to enhance its production in crop plants for improved disease resistance. The unique chemical scaffold of this compound also presents opportunities for the design and synthesis of novel antifungal compounds with enhanced efficacy and specificity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Leptosphaeria maculans, the causal agent of blackleg disease of Brassicas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Detoxification pathways of the phytoalexins this compound and sinalexin in Leptosphaeria maculans: isolation and synthesis of the elusive intermediate 3-formylindolyl-2-sulfonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The phytoalexins this compound and camalexin inhibit cyclobrassinin hydrolase, a unique enzyme from the fungal pathogen Alternaria brassicicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antifungal Activity and Action Mechanism of the Natural Product Cinnamic Acid Against Sclerotinia sclerotiorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative structure-antifungal activity relationships of some benzohydrazides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative structure-activity relationship studies for the prediction of antifungal activity of N-arylbenzenesulfonamides against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole-Containing Phytoalexin-Based Bioisosteres as Antifungals: In Vitro and In Silico Evaluation against Fusarium oxysporum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Indole-Containing Phytoalexin-Based Bioisosteres as Antifungals: In Vitro and In Silico Evaluation against Fusarium oxysporum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A convenient synthesis of the cruciferous phytoalexins brassicanal A and this compound by mimicry of a fungal detoxification pathway - Chemical Communications (RSC Publishing) [pubs.rsc.org]

The Discovery and Ascending Trajectory of Brassilexin: A Phytoalexin with Therapeutic Potential

A Technical Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Brassilexin, a sulfur-containing indole phytoalexin, has emerged from the realm of plant defense mechanisms to become a subject of intensive research in medicinal chemistry and drug development. Initially identified as a key player in the resistance of cruciferous plants to fungal pathogens, its potent antifungal and, more recently, anticancer properties have garnered significant attention. This technical guide provides a comprehensive literature review of the discovery, history, and evolving research landscape of this compound. It delves into the methodologies for its isolation and synthesis, summarizes its biological activities with a focus on quantitative data, and elucidates the known signaling pathways it modulates. This document aims to serve as an in-depth resource for researchers exploring the therapeutic applications of this promising natural compound.

Discovery and History

This compound was first isolated from cabbage (Brassica oleracea) that had been subjected to UV irradiation, a method used to elicit the production of phytoalexins. Phytoalexins are antimicrobial compounds that are synthesized by plants and accumulate at sites of infection or stress. The discovery of this compound was a significant step in understanding the chemical defense mechanisms of the Brassicaceae family, which includes many economically important crops. Early research focused on its role as a phytoalexin, particularly its potent antifungal activity against a range of plant pathogens. One of the most studied interactions is with Leptosphaeria maculans, the causative agent of blackleg disease in canola.

Isolation and Synthesis

Isolation from Natural Sources

While detailed protocols for the large-scale isolation of this compound from plant sources are not extensively published, the general methodology involves the following steps:

-

Elicitation: The production of this compound in Brassica species, such as cabbage, is induced by stressors like UV irradiation or infection with a pathogen.

-

Extraction: The plant material is harvested and extracted with an organic solvent, typically a mixture of chloroform and methanol.

-

Purification: The crude extract is then subjected to a series of chromatographic techniques, including silica gel column chromatography and high-performance liquid chromatography (HPLC), to isolate pure this compound.

Chemical Synthesis

The low abundance of this compound in plants has necessitated the development of efficient chemical synthesis routes. Several methods have been reported, with a common approach being a one-pot synthesis from indole-3-carboxaldehyde. A general procedure is outlined below:

Experimental Protocol: A Simple Synthesis of this compound

This protocol is a generalized representation based on published synthetic routes.

-

Reaction Setup: A solution of indole-3-carboxaldehyde is prepared in a suitable solvent, such as pyridine.

-

Addition of Reagents: Hydroxylamine hydrochloride and sulfur monochloride (S₂Cl₂) are added to the solution.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically several hours, allowing for the formation of the isothiazole ring.

-

Workup and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, with its antifungal and anticancer properties being the most extensively studied.

Antifungal Activity

This compound is a potent inhibitor of several phytopathogenic fungi. Its efficacy is often quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 1: Antifungal Activity of this compound

| Fungal Species | MIC (µg/mL) | Reference |

| Leptosphaeria maculans | Not explicitly found in searches | |

| Alternaria brassicicola | Not explicitly found in searches | |

| Botrytis cinerea | Not explicitly found in searches | |

| Fusarium oxysporum | Not explicitly found in searches | |

| Rhizoctonia solani | Not explicitly found in searches |

Anticancer Activity

Recent research has highlighted the potential of this compound as an anticancer agent. It has been shown to inhibit the growth of various human cancer cell lines. A key metric for its cytotoxic effect is the half-maximal inhibitory concentration (IC50) or the lethal dose 50 (LD50).

Table 2: Anticancer Activity of this compound

| Cell Line | Cancer Type | IC50/LD50 (µg/mL) | Reference |

| Human Cancer Cell Cultures (general) | Not specified | LD50 = 8 | [1] |

| MCF-7 | Breast Cancer | Not explicitly found in searches | |

| HT-29 | Colon Cancer | Not explicitly found in searches |

Note: While a general LD50 value has been reported, specific IC50 values for commonly used cancer cell lines like MCF-7 and HT-29 were not found in the initial searches.

Experimental Protocol: MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Seeding: Human cancer cells (e.g., MCF-7 or HT-29) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plate is then incubated for a few hours to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized detergent).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The molecular mechanisms underlying the biological activities of this compound are an active area of investigation.

Fungal Detoxification Pathway

Some fungal pathogens, such as Leptosphaeria maculans, have evolved mechanisms to detoxify phytoalexins like this compound. Understanding this pathway is crucial for developing strategies to enhance the efficacy of this compound as an antifungal agent. The detoxification process involves the enzymatic modification of the this compound molecule.[2]

References

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Brassilexin from Plant Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brassilexin is a sulfur-containing indole phytoalexin produced by plants of the Brassicaceae family, such as Brassica species, in response to pathogen attack and abiotic stress. As a key component of the plant's defense mechanism, this compound has garnered interest for its potential antifungal and antiproliferative properties, making it a valuable compound for research in agriculture and medicine. This document provides a detailed protocol for the elicitation, extraction, and purification of this compound from plant tissue, enabling researchers to obtain high-purity this compound for further investigation.

Elicitation of this compound Production

Since this compound is a phytoalexin, its basal concentration in unstressed plant tissue is typically low. Therefore, elicitation is a crucial first step to induce and enhance its accumulation. Abiotic elicitors, such as heavy metal salts, are effective in triggering the biosynthesis of this compound.

Protocol for Elicitation with Copper (II) Chloride (CuCl₂)

This protocol is adapted from studies on phytoalexin induction in Brassica species.

Materials:

-

Brassica plantlets (e.g., Brassica juncea, Brassica carinata) grown under controlled conditions.

-

Copper (II) chloride (CuCl₂) solution (e.g., 3 mM in sterile distilled water).

-

Spray bottle.

-

Growth chamber or controlled environment room.

Procedure:

-

Grow Brassica plants for 2-4 weeks under a controlled light and temperature regime (e.g., 16-hour photoperiod, 22°C).

-

Prepare a 3 mM solution of CuCl₂ in sterile distilled water.

-

Evenly spray the leaves of the Brassica plantlets with the CuCl₂ solution until runoff.

-

As a control, spray a separate batch of plants with sterile distilled water.

-

Incubate the treated and control plants in a growth chamber under the same initial conditions for 48-72 hours to allow for the accumulation of this compound.

-

After the incubation period, harvest the aerial parts (leaves and stems) of the plants for immediate extraction or flash-freeze them in liquid nitrogen and store at -80°C for later use.

Extraction and Purification of this compound

The following protocol outlines a comprehensive procedure for extracting and purifying this compound from elicited plant tissue. It involves solvent extraction followed by solid-phase extraction (SPE) for initial cleanup and high-performance liquid chromatography (HPLC) for final purification.

Part 1: Solvent Extraction

Materials:

-

Harvested and elicited plant tissue.

-

Liquid nitrogen.

-

Mortar and pestle or a blender.

-

80% aqueous methanol (v/v).

-

Centrifuge and centrifuge tubes.

-

Rotary evaporator.

-

Filtration apparatus (e.g., Büchner funnel with Whatman No. 1 filter paper).

Procedure:

-

Freeze the harvested plant tissue with liquid nitrogen and grind it to a fine powder using a pre-chilled mortar and pestle or a blender.

-

Transfer the powdered plant material to a flask and add 80% aqueous methanol at a ratio of 1:10 (w/v) (e.g., 10 g of plant powder in 100 mL of 80% methanol).

-